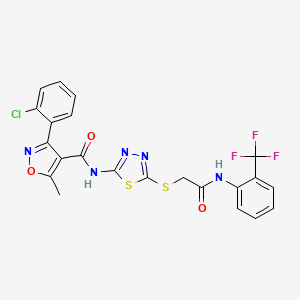

3-(2-氯苯基)-5-甲基-N-(5-((2-氧代-2-((2-(三氟甲基)苯基)氨基)乙基)硫代)-1,3,4-噻二唑-2-基)异恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-chlorophenyl)-5-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H15ClF3N5O3S2 and its molecular weight is 553.96. The purity is usually 95%.

BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Research

Specific Scientific Field

Medicinal chemistry and oncology.

Summary

The compound has shown promise as a potential anticancer agent. Its unique structure combines an isoxazole ring with a thiadiazole moiety, making it an attractive candidate for targeting cancer cells.

Methods of Application

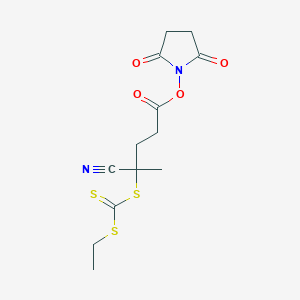

Researchers have synthesized the compound using a one-pot cascade reaction involving 3-mercapto [1,2,4]triazoles and trifluoromethyl-β-diketones in the presence of NBS (N-bromosuccinimide). The regioselective synthesis yields 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, which exhibit DNA-groove binding properties.

Results

The synthesized analogs were screened for their ability to bind with the DNA duplex d(CGCGAATTCGCG)₂ using molecular modeling tools. Compound 14m, specifically 1-trifluoroacetyl-3-(4-methoxyphenyl)-5-((2-oxo-2-(4-tolyl)ethyl)thio)-1,2,4-triazole, demonstrated strong binding affinity within the minor groove of double-helical DNA. It formed a stable complex through static quenching, with a binding constant (Kb) of 1 × 10⁵ M⁻¹ .

Organofluorine Chemistry

Specific Scientific Field

Organofluorine chemistry.

Summary

The compound’s trifluoromethyl (CF₃) group contributes to its potent electron-withdrawing properties and hydrophobic surface area. Organofluorine compounds, especially those containing CF₃ groups, play a crucial role in pharmaceutical and agrochemical industries.

Methods of Application

Researchers have explored the compound’s synthetic pathways and scalability. Its facile scalability and excellent atom economy, along with easily available starting reactants, make it sustainable for large-scale production.

Results

The compound’s CF₃ group enhances its pharmacological properties, and its potential applications extend beyond anticancer research. It aligns with the trend of incorporating fluorine-containing moieties in drug design .

Electrophilic Scout Fragment

Specific Scientific Field

Chemical fragment-based drug discovery.

Summary

The compound, specifically N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide, serves as an electrophilic scout fragment. Such fragments are essential for identifying targetable cysteine residues in proteins.

Methods of Application

Researchers use this fragment to explore covalent interactions with cysteine residues in proteins. It acts as a probe to identify potential drug targets.

Results

The compound’s electrophilic nature allows it to form covalent bonds with cysteine residues, aiding in drug discovery and target identification .

属性

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClF3N5O3S2/c1-11-17(18(31-34-11)12-6-2-4-8-14(12)23)19(33)28-20-29-30-21(36-20)35-10-16(32)27-15-9-5-3-7-13(15)22(24,25)26/h2-9H,10H2,1H3,(H,27,32)(H,28,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOQFVDOIVVNPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClF3N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-5-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2606788.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2606789.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2606792.png)

![2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2606793.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2606794.png)

![2-(4-(tert-butyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2606801.png)